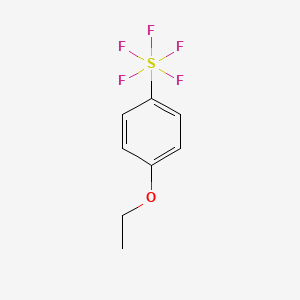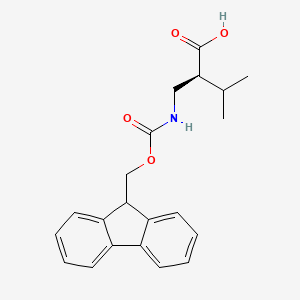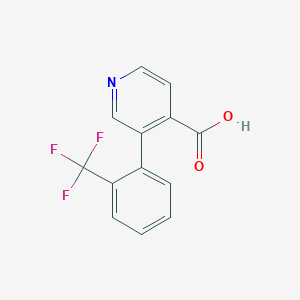
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Übersicht
Beschreibung
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid consists of a trifluoromethyl group (-CF3) attached to a phenyl group, which is further connected to isonicotinic acid . The trifluoromethyl group is a functional group that has the formula -CF3 .Wissenschaftliche Forschungsanwendungen
-
Agrochemicals
-
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Photoredox Catalysis
- Field : Organic Chemistry
- Application : Trifluoromethylation by visible-light-driven photoredox catalysis .
- Method : Photoredox catalysis with ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives has been used to perform single-electron-transfer (SET) processes under visible light irradiation .
- Results : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .
-
Synthesis of Biologically Active Molecules
- Field : Organic Chemistry
- Application : Triazole compounds, which are structurally similar to the compound you’re interested in, are used in the synthesis of a variety of biologically active molecules .
- Results : Triazole compounds have shown versatile biological activities, and are readily capable of binding in the biological system with a variety of enzymes and receptors .
-
Preparation of Cholesteryl Trifluoromethylphenyl Carbamate
- Field : Organic Chemistry
- Application : 3-(Trifluoromethyl)phenyl isocyanate, a compound similar to the one you’re interested in, is used in the preparation of cholesteryl trifluoromethylphenyl carbamate .
- Results : The preparation of cholesteryl trifluoromethylphenyl carbamate has been successfully achieved .
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Field : Pharmaceutical Industry
- Application : 2-(Trifluoromethyl)phenylacetic acid, a compound similar to the one you’re interested in, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Results : The synthesis of potential antithrombotics and lipoxygenase inhibitors has been successfully achieved .
-
Synthesis of Antimicrobial Compounds
- Field : Medicinal Chemistry
- Application : Triazole compounds, which are structurally similar to the compound you’re interested in, are used in the synthesis of a variety of antimicrobial compounds .
- Method : The specific methods of synthesis vary depending on the specific molecule being synthesized. Typically, these compounds are synthesized through a series of chemical reactions .
- Results : Triazole compounds have shown versatile biological activities, and are readily capable of binding in the biological system with a variety of enzymes and receptors .
-
Visible-Light-Driven Photoredox Catalysis
- Field : Organic Chemistry
- Application : Trifluoromethylation by visible-light-driven photoredox catalysis .
- Method : Photoredox catalysis with ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives has been used to perform single-electron-transfer (SET) processes under visible light irradiation .
- Results : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVLAZQSMSAKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687962 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid | |
CAS RN |
1261602-03-2 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



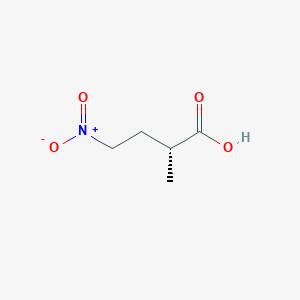
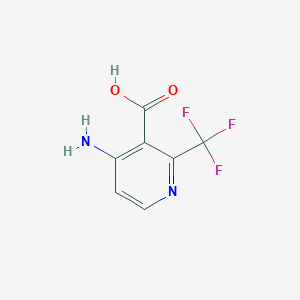
![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)
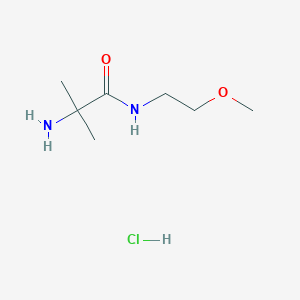
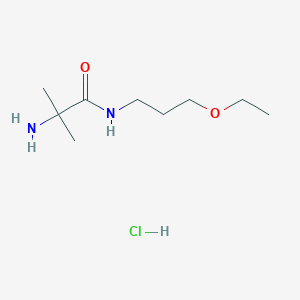
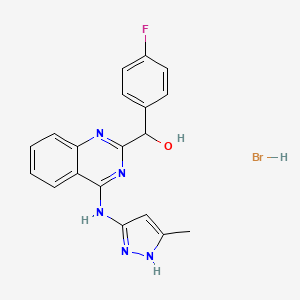
methanone hydrochloride](/img/structure/B1440858.png)
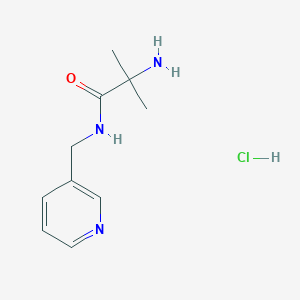
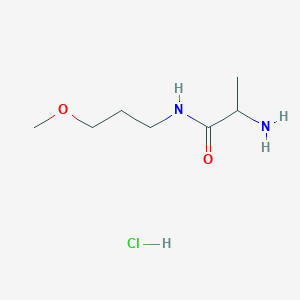
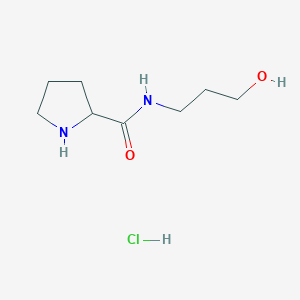
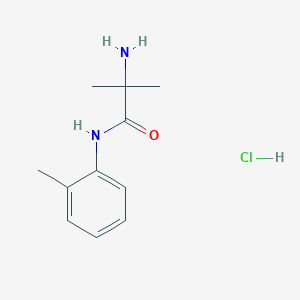
![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)
